molecular formula C11H16FNO B2650411 2-Fluoro-4-(3-methylbutoxy)aniline CAS No. 1306968-31-9

2-Fluoro-4-(3-methylbutoxy)aniline

Cat. No. B2650411
M. Wt: 197.253
InChI Key: JWYJQVHBTMDLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-methylbutoxy)aniline is a chemical compound with the molecular formula C11H16FNO. It has a molecular weight of 197.25 . It is available in liquid form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(3-methylbutoxy)aniline is 1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-4-(3-methylbutoxy)aniline derivatives have been explored for their utility in organic synthesis. Specifically, 2-Fluoro-5-(trifluoromethyl)aniline has been identified as a suitable monodentate transient directing group (MonoTDG) for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process is significant for synthesizing complex molecules like quinazoline and fused isoindolinone scaffolds efficiently and with good functional group tolerance (Wu et al., 2021).

Inhibitors in Protein Kinase Studies
The aniline derivatives, including those similar to 2-Fluoro-4-(3-methylbutoxy)aniline, are integral in the study of protein kinases, which are critical in cellular signaling pathways. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on aniline derivatives as c-Met kinase inhibitors. These studies provide insight into the molecular orientations and active conformations of these inhibitors, contributing significantly to drug discovery and development (Caballero et al., 2011).

Fluorescence Quenching Studies
Aniline compounds, similar in structure to 2-Fluoro-4-(3-methylbutoxy)aniline, have been studied for their properties related to fluorescence quenching. These studies are crucial in understanding the photophysical behavior of organic molecules and can have implications in sensor technology and molecular electronics. The research involves investigating the quenching mechanism and determining various parameters like the Stern-Volmer constant and quenching rate parameter (Geethanjali et al., 2015).

Spectroscopic Properties in Molecular Electronics
Aniline tetramers, related to 2-Fluoro-4-(3-methylbutoxy)aniline, have been synthesized and characterized for their spectroscopic properties. These properties are essential in the field of molecular electronics, particularly for the development of conducting polymers. Studies involve understanding the interactions of these molecules with light and other electromagnetic radiation, which can lead to the development of new materials for electronic applications (Kulszewicz-Bajer et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYJQVHBTMDLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-methylbutoxy)aniline

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